molecular formula C20H17FN6OS B14973016 N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B14973016
M. Wt: 408.5 g/mol
InChI Key: ZTSJTSGHFFKRHT-UHFFFAOYSA-N
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Description

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multiple steps, starting from readily available precursors One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyneThe final step involves the coupling of the resulting intermediate with 3-methylbenzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C20H17FN6OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C20H17FN6OS/c1-11-5-4-6-14(9-11)19(28)23-20-22-18(25-29-20)17-13(3)27(26-24-17)16-8-7-15(21)10-12(16)2/h4-10H,1-3H3,(H,22,23,25,28)

InChI Key

ZTSJTSGHFFKRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)C)C

Origin of Product

United States

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